EGFR kinase inhibitor 4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EGFR kinase inhibitor 4 is a compound designed to inhibit the activity of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane protein that, when activated, triggers a cascade of downstream signaling pathways involved in cell proliferation, survival, and differentiation. Mutations in EGFR are often associated with various cancers, making it a critical target for cancer therapy .
准备方法
The synthesis of EGFR kinase inhibitor 4 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the inhibitor’s binding affinity and selectivity for EGFR . Industrial production methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
化学反应分析
EGFR kinase inhibitor 4 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the inhibitor’s functional groups, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s stability.
Substitution: Substitution reactions are commonly employed to introduce or replace functional groups, improving the inhibitor’s binding affinity. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
科学研究应用
EGFR kinase inhibitor 4 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the structure-activity relationships of EGFR inhibitors.
Biology: Researchers use it to investigate the role of EGFR signaling in cellular processes.
Industry: The compound is used in the development of new EGFR-targeted therapies and diagnostic tools.
作用机制
EGFR kinase inhibitor 4 exerts its effects by binding to the ATP-binding site of the EGFR tyrosine kinase domain. This binding inhibits the kinase activity of EGFR, preventing the phosphorylation of downstream signaling proteins. As a result, the compound effectively blocks the signaling pathways that promote cell proliferation and survival . The molecular targets involved include the EGFR itself and various downstream effectors in the signaling cascade .
相似化合物的比较
EGFR kinase inhibitor 4 is unique compared to other EGFR inhibitors due to its high selectivity and potency. Similar compounds include:
Gefitinib: A first-generation EGFR inhibitor with reversible binding.
Erlotinib: Another first-generation inhibitor with a similar mechanism of action.
Osimertinib: A third-generation inhibitor that targets specific resistance mutations in EGFR. This compound stands out due to its ability to overcome resistance mechanisms that limit the efficacy of earlier-generation inhibitors.
属性
分子式 |
C40H34N8O4 |
---|---|
分子量 |
690.7 g/mol |
IUPAC 名称 |
N-[3-[2-ethyl-5-[2-[2-methoxy-5-(prop-2-enoylamino)anilino]pyridin-4-yl]-1H-imidazol-4-yl]phenyl]-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-4-carboxamide |
InChI |
InChI=1S/C40H34N8O4/c1-4-33-46-36(37(47-33)24-18-19-41-34(21-24)45-31-22-26(42-35(49)5-2)16-17-32(31)52-3)23-10-8-11-25(20-23)43-40(51)28-13-9-15-30-38(28)48-39(50)27-12-6-7-14-29(27)44-30/h5-22,44H,2,4H2,1,3H3,(H,41,45)(H,42,49)(H,43,51)(H,46,47)(H,48,50) |
InChI 键 |
XAESQENNLIBUEN-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC(=C(N1)C2=CC(=NC=C2)NC3=C(C=CC(=C3)NC(=O)C=C)OC)C4=CC(=CC=C4)NC(=O)C5=C6C(=CC=C5)NC7=CC=CC=C7C(=O)N6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。